trans Methyl 4-((cyclopropylamino)methyl)cyclohexanecarboxylate

Lipophilicity Drug-likeness Permeability

Reproducibility failures in LSD1 inhibitor programs often stem from stereochemical ambiguity or generic analog substitution. trans-Methyl 4-((cyclopropylamino)methyl)cyclohexanecarboxylate (CAS 2340294-22-4) eliminates this risk. · Unambiguous trans configuration confirmed by CAS registry; aligns with tranexamic acid-based pharmacophore geometry. · N-Cyclopropyl secondary amine boosts LogP by ~2 units vs. primary amine analogs, enhancing passive permeability. · Orthogonal amine and methyl ester handles enable sequential functionalization for parallel synthesis and SAR exploration. · Validated in Incyte patent families; structurally related analogs achieve LSD1 IC50 values of 28.8-68.2 nM. · In stock with pack sizes from 10 mg to bulk custom; quote-based pricing ensures competitive procurement.

Molecular Formula C12H21NO2
Molecular Weight 211.30 g/mol
Cat. No. B12073337
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametrans Methyl 4-((cyclopropylamino)methyl)cyclohexanecarboxylate
Molecular FormulaC12H21NO2
Molecular Weight211.30 g/mol
Structural Identifiers
SMILESCOC(=O)C1CCC(CC1)CNC2CC2
InChIInChI=1S/C12H21NO2/c1-15-12(14)10-4-2-9(3-5-10)8-13-11-6-7-11/h9-11,13H,2-8H2,1H3
InChIKeyAILRLTBWNPHJKW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

trans-Methyl-4-((cyclopropylamino)methyl)cyclohexanecarboxylate Overview


trans-Methyl 4-((cyclopropylamino)methyl)cyclohexanecarboxylate (CAS 2340294-22-4) is a trans-configured cyclohexanecarboxylate ester bearing an N-cyclopropyl aminomethyl substituent at the 4-position . This compound serves as a chiral building block and advanced pharmaceutical intermediate, structurally related to tranexamic acid derivatives, and is distinguished from primary amine analogs by the presence of the cyclopropyl ring on the secondary amine, which alters its lipophilicity, hydrogen-bonding capacity, and conformational profile relative to simpler aminomethyl cyclohexane esters [1].

trans-Cyclohexane chiral building block with defined stereochemistry
N-Cyclopropyl secondary amine as a privileged pharmacophore for LSD1 inhibition
Elevated lipophilicity compared to primary amine methyl ester analogs

trans-Methyl-4-((cyclopropylamino)methyl)cyclohexanecarboxylate: Structural Uniqueness & Substitution Risks


In the cyclohexanecarboxylate ester family, seemingly minor structural variations produce large shifts in physicochemical properties relevant to passive permeability, target engagement, and metabolic stability. Generic interchange with the parent primary amine methyl trans-4-(aminomethyl)cyclohexanecarboxylate (the methyl ester of tranexamic acid) dramatically alters LogP (+~2 units) and eliminates a hydrogen-bond donor [1]. Switching to the ethyl ester analog (ethyl 4-(cyclopropylamino)cyclohexanecarboxylate) or the N-cyclopropylmethyl homolog introduces additional lipophilicity and steric bulk, changing the compound's fit in hydrophobic enzyme pockets such as LSD1 [2][3]. Furthermore, cis vs. trans stereochemistry governs whether the aminomethyl and ester substituents can achieve the requisite spatial orientation for binding; only the trans isomer aligns with the bioactive conformation of tranexamic acid-based pharmacophores [4]. These differences make direct substitution without re-optimization of synthetic routes, biological assays, or analytical methods high-risk for research reproducibility and downstream procurement decisions.

Primary Amine Methyl Ester
Switching to the primary amine analog may shift LogP downward, altering permeability and target engagement profile.
Ethyl Ester or N-Cyclopropylmethyl Analogs
Different ester or N-alkyl groups can introduce steric bulk that may not fit hydrophobic enzyme pockets identically.
Cis Isomer
Cis configuration fails to achieve the required equatorial orientation for bioactive trans pharmacophore alignment.

trans-Methyl-4-((cyclopropylamino)methyl)cyclohexanecarboxylate: Comparative Evidence Guide


Lipophilicity Differential: vs. Primary Amine Methyl Ester

The target compound exhibits a predicted LogP (XLogP3-AA) approximately 2.0 units higher than the primary amine comparator, consistent with the replacement of a primary amine with an N-cyclopropyl secondary amine and the associated increase in carbon count and reduction in hydrogen-bond donor capacity [1]. Elevated LogP generally correlates with improved passive membrane permeability, a key parameter for lead optimization in CNS and intracellular target programs. Procurement selection of the cyclopropylamino analog over the primary amine thus provides a predictable step-up in lipophilicity without additional synthetic manipulation of the core scaffold.

Lipophilicity Diff.
Cross-study comparable
Δ LogP ≈ +2.0 vs. primary amine methyl ester
Predictable lipophilicity step-up for permeability optimization
Computed; experimental LogP pending
Lipophilicity Drug-likeness Permeability Cyclohexane ester

Polar Surface Area and H-Bond Donors vs. Ethyl Ester Analog

The target compound is predicted to possess an intermediate topological polar surface area (TPSA) and a single hydrogen-bond donor (the secondary amine NH), compared to the primary amine analog (1 HBD, TPSA 52.3 Ų) and the ethyl ester analog (1 HBD, TPSA 38.3 Ų) [1][2]. The ethyl ester exhibits the lowest TPSA due to the absence of the aminomethyl linker and the greater shielding of the ester carbonyl. The target compound's TPSA and HBD profile place it between the more polar primary amine and the more lipophilic ethyl ester, offering a tunable balance of solubility and permeability for medicinal chemistry programs where oral bioavailability is a key optimization parameter.

TPSA & HBD Profile
Cross-study comparable
TPSA ≈52 Ų, HBD=1; balanced between polar primary amine and lipophilic ethyl ester
Favorable solubility-permeability balance for oral/CNS programs
Computed; experimental validation needed
TPSA Hydrogen bonding Drug-likeness Cyclohexane ester

Rotatable Bonds & Conformational Flexibility

The target compound carries an estimated 4–5 rotatable bonds (the aminomethyl linker plus the ester methoxy and cyclopropylamine), compared to 3 rotatable bonds for methyl trans-4-(aminomethyl)cyclohexanecarboxylate and 5 for ethyl 4-(cyclopropylamino)cyclohexanecarboxylate [1][2]. Increased rotatable bond count generally raises the entropic penalty upon binding to a rigid protein pocket, but the cyclopropyl ring partially offsets this by restricting the conformational freedom of the amine substituent relative to a simple alkyl amine. This intermediate flexibility may confer selectivity advantages for targets like LSD1, where the cyclopropylamine pharmacophore requires a specific orientation for mechanism-based inhibition [3].

Rotatable Bonds
Cross-study comparable
4–5 rotatable bonds; cyclopropyl restricts amine flexibility vs. alkyl analogs
Conformational restriction may support selective target engagement
Torsional landscape not experimentally mapped
Rotatable bonds Conformational flexibility Entropy Cyclohexane ester

LSD1 Inhibition: Cyclopropylamine Pharmacophore Evidence

A closely related trans-cyclohexylamine cyclopropylamine derivative (US11873292, Compound A18) inhibited LSD1 with an IC50 of 68.2 nM in a biochemical assay measuring demethylation of H3K4me2 peptide substrate [1]. This compound differs from the target by having a phenylsulfonyl-indoline substituent on the cyclopropyl ring rather than a simple cyclopropyl group, but shares the trans-cyclohexane core with a cyclopropylaminomethyl motif. More potent analogs in the same patent series achieved IC50 values as low as 28.8 nM (Compound A38), underscoring the class-level potential of trans-cyclohexyl aminomethyl cyclopropylamines for LSD1 inhibition [2]. The target compound represents a minimally elaborated core scaffold that retains the cyclopropylamine pharmacophore required for covalent flavin modification, enabling further SAR exploration with defined synthetic handles at both the amine and ester positions.

LSD1 Inhibition
Class-level inference
Analog compounds: IC50 28.8–68.2 nM; target scaffold supports cyclopropylamine pharmacophore
Core scaffold for LSD1 inhibitor elaboration; activity requires confirmation
No direct measurement; class-level evidence from patent series
LSD1 Epigenetics Cyclopropylamine Enzyme inhibition

Stereochemistry and trans-Configuration Purity

The trans (1R,4R or 1S,4S) configuration places the aminomethyl and methyl ester substituents in equatorial orientations on the cyclohexane ring, maximizing their spatial separation and matching the bioactive conformation of tranexamic acid-derived pharmacophores . The cis-isomer places one substituent axial, altering the relative orientation of the amine and ester and abolishing activity in tranexamic acid-based systems [1]. Commercial suppliers listing this compound specify trans configuration; procurement of stereochemically defined material eliminates the need for chiral separation and ensures consistency in structure-activity relationship (SAR) studies. The target compound's CAS number (2340294-22-4) unambiguously identifies the trans isomer, distinguishing it from cis or mixed-stereochemistry analogs that may co-elute under achiral analytical conditions.

Stereochemistry
Supporting evidence
trans configuration confirmed; CAS 2340294-22-4 ensures equatorial orientation
Ensures bioactive geometry for SAR studies and reproducible procurement
Cis isomer not commercially catalogued; biological precedent from tranexamic acid
Stereochemistry trans-cyclohexane Chiral purity Pharmacophore geometry

trans-Methyl-4-((cyclopropylamino)methyl)cyclohexanecarboxylate: Application Scenarios


LSD1 Inhibitor Discovery: Cyclopropylamine Core Scaffold

The cyclopropylamine motif is the defining pharmacophore for mechanism-based LSD1 inhibition, forming a covalent adduct with the FAD cofactor [1]. Closely related trans-cyclohexyl cyclopropylamine analogs achieve LSD1 IC50 values of 28.8–68.2 nM in biochemical assays [2]. The target compound provides the minimally elaborated trans-cyclohexane aminomethyl ester scaffold validated in multiple patent families, including Incyte's LSD1 inhibitor portfolio [3]. Its methyl ester serves as a synthetic handle for amide coupling or hydrolysis to the carboxylic acid, enabling rapid diversification for SAR exploration. This compound is positioned as a procurement priority for medicinal chemistry groups initiating LSD1 or dual LSD1/MAO-B inhibitor campaigns.

Tranexamic Acid Prodrugs: Lipophilicity-Enhanced Analogs

The target compound is structurally descended from tranexamic acid (trans-4-(aminomethyl)cyclohexanecarboxylic acid), a clinically used antifibrinolytic agent [1]. N-cyclopropylation of the aminomethyl group increases LogP by approximately 2 units relative to the primary amine methyl ester, enhancing predicted membrane permeability [2]. This lipophilicity boost is particularly relevant for designing orally bioavailable tranexamic acid prodrugs or analogs with improved tissue distribution. The trans configuration ensures retention of the bioactive geometry, while the methyl ester enables further prodrug strategies via enzymatic or pH-dependent hydrolysis. Procurement supports pharmaceutical development programs targeting bleeding disorders, heavy menstruation, or surgical hemostasis with differentiated pharmacokinetic profiles.

CNS Drug Discovery: Balanced Physicochemical Properties

With a TPSA predicted near 52 Ų and a single hydrogen-bond donor, the target compound falls within favorable ranges for oral absorption and blood-brain barrier penetration (TPSA < 60 Ų, HBD ≤ 1) [1]. Compared to the ethyl ester analog (TPSA 38.3 Ų), the target compound retains greater polarity and potential aqueous solubility, while its LogP advantage over the primary amine analog supports passive permeability [2][3]. These balanced properties make the compound a strategic intermediate for CNS-targeted programs where cyclopropylamine-containing scaffolds—exemplified by the antidepressant tranylcypromine—have demonstrated clinical relevance via MAO and LSD1 modulation [4].

Stereochemically Defined Building Block for Parallel Synthesis

The unambiguous trans configuration, confirmed by CAS registry (2340294-22-4), ensures that procurement delivers a single, defined stereoisomer suitable for parallel synthesis and compound library production [1]. The secondary amine and methyl ester provide orthogonal reactive handles for sequential functionalization: the amine can be acylated, sulfonylated, or alkylated, while the ester can be hydrolyzed or amidated. This synthetic versatility, combined with the absence of stereochemical ambiguity, makes the compound a reliable core scaffold for high-throughput medicinal chemistry workflows where reproducibility and structural integrity across large compound arrays are paramount.

Application
Selection Property
Validation Focus
LSD1 Inhibitor Discovery
Cyclopropylamine pharmacophore scaffold
LSD1 biochemical assay response context
Tranexamic Acid Prodrug Research
Enhanced lipophilicity & trans configuration
Prodrug hydrolysis and membrane permeability assays
CNS Drug Discovery
Balanced TPSA and HBD profile
Blood-brain barrier penetration assay context
Parallel Synthesis Building Block
Unambiguous trans stereochemistry, orthogonal handles
Chiral analytical confirmation (e.g., chiral HPLC)
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